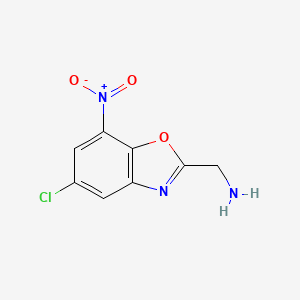
5-Chloro-7-nitrobenzoxazole-2-methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-7-nitrobenzoxazole-2-methanamine: is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-nitrobenzoxazole-2-methanamine typically involves the nitration of a benzoxazole precursor followed by amination. One common method is the electrophilic nitration of 5-chlorobenzoxazole using a nitrating agent such as nitric acid or a nitric acid-sulfuric acid mixture. The nitration reaction introduces a nitro group at the 7-position of the benzoxazole ring. Subsequently, the nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety in industrial settings.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine, as mentioned in the preparation methods.
Substitution: The chloro substituent can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide or ammonia in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 5-Chloro-7-nitrobenzoxazole-2-methanamine from the nitro precursor.
Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 5-Chloro-7-nitrobenzoxazole-2-methanamine is used as a building block in organic synthesis
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents. The presence of the nitro group is particularly important for its biological activity.
Medicine: Research has indicated that benzoxazole derivatives, including this compound, exhibit anticancer properties. They can inhibit the growth of cancer cells by interfering with specific cellular pathways.
Industry: In the material science field, benzoxazole derivatives are used in the development of advanced materials such as polymers and dyes. Their unique chemical properties contribute to the stability and functionality of these materials.
作用机制
The mechanism of action of 5-Chloro-7-nitrobenzoxazole-2-methanamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities.
相似化合物的比较
5-Chloro-2-nitrobenzoxazole: Similar structure but lacks the methanamine group.
7-Nitrobenzoxazole-2-methanamine: Similar structure but lacks the chloro substituent.
5-Chloro-7-nitrobenzimidazole: Similar structure but contains an imidazole ring instead of an oxazole ring.
Uniqueness: 5-Chloro-7-nitrobenzoxazole-2-methanamine is unique due to the presence of both chloro and nitro substituents on the benzoxazole ring, along with the methanamine group
生物活性
5-Chloro-7-nitrobenzoxazole-2-methanamine is a compound of increasing interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Formula: C8H6ClN3O3
Molecular Weight: 227.6 g/mol
IUPAC Name: (5-chloro-7-nitro-1,3-benzoxazol-2-yl)methanamine
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may exhibit:
- Inhibition of Kinases: The compound has been shown to inhibit certain kinase activities, which are crucial for cell signaling pathways involved in cancer progression.
- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, potentially targeting bacterial and fungal pathogens.
- Anticancer Properties: Research indicates that this compound can induce apoptosis in cancer cells by disrupting cell cycle regulation and promoting cell death pathways.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The results are summarized in Table 1.
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast) | <0.01 | 13.3 | 65.0 |
| A431 (Skin) | 2.80 | 32.3 | 80.8 |
| A549 (Lung) | <0.02 | - | - |
| HCT116 (Colon) | - | - | - |
The compound exhibited significant growth inhibition across these cell lines, particularly in breast and lung cancer models, indicating its potential as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been screened for antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) were determined as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 4 |
| Candida albicans | 16 |
These results indicate that the compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus .
Case Study 1: Anticancer Mechanism Exploration
A study investigated the effects of this compound on the proliferation and apoptosis of A431 and A549 cells. The compound was found to significantly reduce cell viability and induce apoptosis through the activation of caspase pathways. Flow cytometry analysis revealed that treatment with the compound led to G1 phase arrest in the cell cycle, thereby inhibiting further proliferation .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound. It was shown to decrease levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This suggests a dual action where the compound not only targets cancer cells but also modulates inflammatory responses .
属性
分子式 |
C8H6ClN3O3 |
|---|---|
分子量 |
227.60 g/mol |
IUPAC 名称 |
(5-chloro-7-nitro-1,3-benzoxazol-2-yl)methanamine |
InChI |
InChI=1S/C8H6ClN3O3/c9-4-1-5-8(6(2-4)12(13)14)15-7(3-10)11-5/h1-2H,3,10H2 |
InChI 键 |
AFHPMPFYXNVTSR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1N=C(O2)CN)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















